molecular formula C23H23N9O2S B3011997 8-(benzyl(methyl)amino)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-49-7

8-(benzyl(methyl)amino)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B3011997
CAS RN: 850914-49-7
M. Wt: 489.56
InChI Key: OOYACPMKHHWMRN-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H23N9O2S and its molecular weight is 489.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Thietanyl Protection in Synthesis : A study by Khaliullin and Shabalina (2020) discusses the use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally similar to the compound . This method is vital for synthesizing 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, maintaining the stability of the thietanyl protecting group upon nucleophilic substitution by amines (Khaliullin & Shabalina, 2020).

  • Synthesis of Novel Derivatives : Gobouri (2020) synthesized new derivatives of 1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione, including compounds with benzyl and thiadiazolyl groups. The study emphasizes the importance of structural modifications in purine derivatives for potential applications in medicinal chemistry (Gobouri, 2020).

Potential Pharmacological Applications

  • Antidepressant Properties : Khaliullin et al. (2018) synthesized a compound structurally similar to the target compound, exhibiting antidepressant activity. This suggests potential pharmacological applications for compounds within this chemical class (Khaliullin et al., 2018).

  • Biological Activity Studies : Kim et al. (2004) designed and synthesized compounds containing purine structures for evaluating their biological activities, including hypoglycemic and hypolipidemic activities. This highlights the potential biomedical applications of purine derivatives in treating metabolic disorders (Kim et al., 2004).

Molecular and Structural Insights

  • Molecular Modeling : The synthesis and molecular modeling of purine-diones, as studied by Hayallah (2017), provide insights into the structural characteristics and potential receptor interactions of purine derivatives, which is crucial for understanding their pharmacological potential (Hayallah, 2017).

properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N9O2S/c1-29(15-16-9-5-3-6-10-16)21-24-19-18(20(33)25-22(34)30(19)2)31(21)13-14-35-23-26-27-28-32(23)17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,25,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYACPMKHHWMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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